molecular formula C21H16N4O2 B11950362 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide CAS No. 880051-42-3

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide

Cat. No.: B11950362
CAS No.: 880051-42-3
M. Wt: 356.4 g/mol
InChI Key: BOYDWVNGJGHFDL-YDZHTSKRSA-N
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Description

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide is a complex organic compound that features both indole and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide typically involves the condensation of 1H-indole-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and may involve heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole or naphthalene rings.

    Reduction: Reduced forms of the hydrazone or carbonyl groups.

    Substitution: Halogenated derivatives of the indole or naphthalene rings.

Scientific Research Applications

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Indol-3-yl)-N-(naphthalen-1-yl)acetamide
  • 2-(2-(1H-Indol-3-yl)hydrazinyl)-N-(naphthalen-1-yl)acetamide
  • 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(phenyl)-2-oxoacetamide

Uniqueness

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide is unique due to the presence of both indole and naphthalene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

CAS No.

880051-42-3

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

N'-[(E)-1H-indol-3-ylmethylideneamino]-N-naphthalen-1-yloxamide

InChI

InChI=1S/C21H16N4O2/c26-20(24-19-11-5-7-14-6-1-2-8-16(14)19)21(27)25-23-13-15-12-22-18-10-4-3-9-17(15)18/h1-13,22H,(H,24,26)(H,25,27)/b23-13+

InChI Key

BOYDWVNGJGHFDL-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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